molecular formula C13H14N2 B1302803 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 38620-69-8

3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1302803
M. Wt: 198.26 g/mol
InChI Key: CIRSPTXGPFAXRE-UHFFFAOYSA-N
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Patent
US07166723B2

Procedure details

A mixture of indole (1.01 g, 8.59 mmol), 4-piperidone monohydrate hydrochloride (1.99 g, 12.9 mmol) and KOH (1.74 g, 31 mmol) in CH3OH (9 mL) was heated to reflux for 21 h. After cooling the reaction mixture to room temperature, H2O (14 mL) was added. The suspension was filtered, the solid was washed with (1:1) MeOH:H2O (20 mL) and air-dried to give 1.49 g (87%) of the title compound as an off-white solid.
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step One
Name
Quantity
1.74 g
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.Cl.O.[NH:12]1[CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]1.[OH-].[K+].O>CO>[NH:12]1[CH2:13][CH:14]=[C:15]([C:3]2[C:4]3[C:9](=[CH:8][CH:7]=[CH:6][CH:5]=3)[NH:1][CH:2]=2)[CH2:16][CH2:17]1 |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.99 g
Type
reactant
Smiles
Cl.O.N1CCC(CC1)=O
Name
Quantity
1.74 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
9 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
14 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 21 h
Duration
21 h
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
the solid was washed with (1:1) MeOH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
H2O (20 mL) and air-dried

Outcomes

Product
Name
Type
product
Smiles
N1CCC(=CC1)C1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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